Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate
Overview
Description
Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate is a compound that falls under the category of thienopyrimidine derivatives . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are frequently used chemical scaffolds in drug development .
Synthesis Analysis
The synthesis of thienopyrimidine derivatives involves various methods. One of the key synthetic steps involves the oxidative aromatization of ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (±)-9 to ethyl 2-amino-4-methyl-1-benzothiophene-3-carboxylate 10 with 10% Pd/C .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate has been extensively studied for its role in the synthesis of novel chemical compounds. For instance, Bakhite, Al‐Sehemi, and Yamada (2005) explored its use in synthesizing novel pyrido and thieno pyrimidine derivatives, which serve as key compounds for further chemical research (Bakhite, Al‐Sehemi, & Yamada, 2005). Similarly, Gad et al. (2020) employed it in the synthesis of apoptosis-inducing agents for breast cancer, highlighting its potential in developing anticancer therapeutics (Gad et al., 2020).
Biological and Medical Research
In the field of medical research, this compound has been utilized in the development of microtubule targeting agents. Islam et al. (2022) synthesized a series of tetrahydrobenzo thieno pyrimidines, demonstrating their potent antiproliferative effects and potential as cancer treatment agents (Islam et al., 2022). Moreover, Hemdan and Abd El-Mawgoude (2015) researched its use in synthesizing compounds with antimicrobial properties, indicating its applicability in combating microbial infections (Hemdan & Abd El-Mawgoude, 2015).
Fluorescence and Computational Analysis
In addition, Yokota et al. (2012) synthesized new fluorescent compounds based on benzo thieno pyrimidine dioxides, demonstrating the compound's use in developing materials with unique optical properties (Yokota et al., 2012).
properties
IUPAC Name |
ethyl 4-oxo-3H-[1]benzothiolo[2,3-d]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-2-18-13(17)7-3-4-9-8(5-7)10-11(16)14-6-15-12(10)19-9/h3-6H,2H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBIPXCTJVMGHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)SC3=C2C(=O)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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